molecular formula C5F6 B12083114 Hexafluorocyclopentadiene CAS No. 699-39-8

Hexafluorocyclopentadiene

Cat. No.: B12083114
CAS No.: 699-39-8
M. Wt: 174.04 g/mol
InChI Key: BDTKCOREDQRWGK-UHFFFAOYSA-N
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Description

Hexafluorocyclopentadiene (CAS 699-39-8) is an organofluorine compound with the molecular formula C5F6 . It serves as a valuable reagent in specialized research, particularly in organometallic chemistry. Studies have explored its use in synthesizing binuclear iron carbonyl complexes, where it can exhibit different bonding modes, such as bis(dihapto) or trihapto–monohapto coordination around iron-iron bonded structures . This makes it a compound of interest for investigating metal-ligand interactions and the properties of novel organometallic complexes. As a perfluorinated analog of cyclopentadiene, it offers unique electronic and steric properties for use in Diels-Alder reactions and the development of new synthetic pathways. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

699-39-8

Molecular Formula

C5F6

Molecular Weight

174.04 g/mol

IUPAC Name

1,2,3,4,5,5-hexafluorocyclopenta-1,3-diene

InChI

InChI=1S/C5F6/c6-1-2(7)4(9)5(10,11)3(1)8

InChI Key

BDTKCOREDQRWGK-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C1F)F)(F)F)F)F

Origin of Product

United States

Preparation Methods

Single-Stage Thermal Chlorination

The direct reaction of n-pentane or chlorinated pentanes with excess chlorine at 400–550°C over solid catalysts (e.g., activated carbon, barium sulfate) yields HCCP in ~50–75% efficiency. For example, Minsinger’s fluidized-bed process premixes chlorine and pentane over activated carbon at 500°C, achieving near-theoretical yields but posing explosion risks. Fluorination analogs would require substituting chlorine with fluorine donors, though the exothermicity and safety concerns would escalate.

Table 1: Comparative Chlorination vs. Hypothetical Fluorination Conditions

ParameterChlorination (HCCP)Fluorination (C₅F₆, Hypothetical)
Feedstockn-Pentane, Cl₂Cyclopentadiene, F₂ or HF
Temperature400–550°C100–300°C (estimated)
CatalystActivated carbon, BaSO₄Metal fluorides (e.g., AgF₂)
Yield50–75%<30% (projected)
Key ChallengePremixing explosion riskC-F bond stability control

Multi-Step Dechlorination Pathways

Patent US2900420A details a stepwise process for HCCP:

  • Tetrachlorocyclopentane synthesis : Cyclopentadiene reacts with Cl₂ under UV light.

  • Octachlorocyclopentene formation : Further chlorination at 200–300°C.

  • Dechlorination to HCCP : Pyrolysis at 350–450°C to remove two Cl atoms.
    For fluorination, analogous steps might involve sequential HF addition and defluorination, though no literature confirms this.

Challenges and Research Gaps

  • Reagent Safety : F₂ and HF pose extreme toxicity and corrosion risks.

  • Selectivity : Achieving full substitution without ring degradation is unverified.

  • Catalyst Development : No known catalysts optimize C-F bond formation in this system.

Chemical Reactions Analysis

Diels-Alder Reactivity

Hexafluorocyclopentadiene acts as a diene in Diels-Alder reactions, forming six-membered cyclohexene derivatives. Fluorine substituents lower the energy of the highest occupied molecular orbital (HOMO), increasing reactivity toward electron-deficient dienophiles.

Key Findings:

  • Reaction Rate Comparison :

    • 1,2,3,4-Tetrachloro-5,5-difluorocyclopentadiene reacts ~100× faster with p-nitro-N-phenyl maleic anhydride than 1,2,3,4,5,5-hexachlorocyclopentadiene .

    • Hyperconjugative effects from fluorine substituents stabilize the transition state, reducing activation energy .

Cyclopentadiene DerivativeRelative Reaction Rate (vs. C₅H₆)HOMO Energy (eV)
This compound~4,600× faster-9.2
5-Silylcyclopentadiene160× slower-8.4
Unsubstituted cyclopentadiene (C₅H₆)1× (reference)-9.0

Data from computational studies on frontier molecular orbital interactions .

Solvent and Catalytic Effects

Polar solvents like hexafluoroisopropanol (HFIP) enhance reaction rates and selectivity:

  • HFIP as a Catalyst :

    • Accelerates Diels-Alder reactions through hydrogen bonding and Bronsted acid catalysis .

    • In the reaction of acrolein with isoprene, HFIP (10% v/v) increased the rate constant by 30% compared to toluene .

    • Regioselectivity : HFIP increases para/meta selectivity by stabilizing protonated intermediates .

Solvent SystemRate Constant (k, ×10⁻³ L/mol·s)para/meta Selectivity
Toluene2.11.2
HFIP (10%)2.82.5
HFIP (100%)5.63.0

Kinetic data for acrolein-isoprene reaction at 30°C .

Concerted [4+2] Cycloaddition

The Diels-Alder reaction proceeds via a single-step, concerted mechanism:

  • Electron-deficient dienophile (e.g., maleic anhydride) interacts with the electron-rich this compound.

  • Transition state stabilization by fluorine’s electron-withdrawing effect reduces activation energy .

Diene this compound +DienophilekCycloadduct\text{Diene this compound }+\text{Dienophile}\xrightarrow{k}\text{Cycloadduct}

Acid-Catalyzed Pathways

In acidic media (e.g., trifluoroacetic acid):

  • Protonation of the dienophile increases electrophilicity.

  • Rate Enhancement : TFA (0.5% v/v) increases reaction rates by 50% compared to HFIP alone .

Challenges and Limitations

  • Diene Oligomerization : In Brønsted-acidic conditions, this compound undergoes oligomerization, reducing yield .

  • Sensitivity to Moisture : Reacts with water to form hydrated byproducts, requiring anhydrous conditions .

This compound’s unique reactivity stems from fluorine’s electronic effects, enabling rapid and selective cycloadditions. Its applications span materials science, pharmaceuticals, and catalysis, though careful control of reaction conditions is essential to mitigate side reactions.

Scientific Research Applications

Hexafluorocyclopentadiene is a fluorinated compound that has garnered attention in various scientific and industrial applications due to its unique chemical properties. This article delves into its applications across different fields, highlighting significant case studies and providing comprehensive data tables for clarity.

Polymer Chemistry

This compound is utilized in the synthesis of fluorinated polymers. Its ability to participate in polymerization reactions enables the creation of materials with enhanced thermal stability and chemical resistance. The following table summarizes key polymers derived from this compound:

Polymer TypeSynthesis MethodProperties
Fluorinated PolybutadieneDiels-Alder ReactionHigh thermal stability, low surface energy
Fluorinated PolystyreneCopolymerizationEnhanced chemical resistance, low flammability
Perfluorinated ElastomersStep-growth PolymerizationExcellent elasticity, resistance to solvents

Material Science

In material science, this compound is explored for its potential in developing advanced coatings and adhesives. Its unique properties allow for the formulation of products that can withstand extreme conditions, such as high temperatures and corrosive environments.

Case Study: Coating Applications
A study demonstrated the use of this compound-based coatings that exhibited superior water repellency and durability compared to traditional coatings. These coatings were tested under various environmental conditions, showcasing their effectiveness in protecting substrates from degradation.

Pharmaceuticals

This compound serves as a building block in the synthesis of pharmaceutical compounds. Its role as a dienophile in Diels-Alder reactions allows for the construction of complex molecular architectures that are crucial for drug development.

Case Study: Drug Synthesis
Research has shown that this compound can be used to synthesize novel anti-cancer agents through selective functionalization processes. These compounds exhibited promising biological activity in preliminary assays.

Fluorinated Intermediates

The compound is also employed as an intermediate in the synthesis of other fluorinated chemicals, which are essential in various applications including agrochemicals and specialty chemicals.

Case Study: Agrochemical Development
A recent project utilized this compound to create fluorinated herbicides that demonstrated improved efficacy and reduced environmental impact compared to conventional counterparts.

Mechanism of Action

The mechanism of action of hexafluorocyclopentadiene involves its ability to act as a dienophile in Diels-Alder reactions, forming stable adducts with dienes. The compound’s electron-deficient nature makes it highly reactive towards electron-rich species. In organometallic chemistry, this compound can coordinate with metal centers, forming stable complexes that exhibit unique reactivity patterns .

Comparison with Similar Compounds

Hexachlorocyclopentadiene (C$5$Cl$6$H$_2$)

  • Synthesis and Reactivity : Unlike hexafluorocyclopentadiene, hexachlorocyclopentadiene (CAS 77-47-4) is synthesized via chlorination of cyclopentadiene. It is widely used as an intermediate in pesticides (e.g., aldrin, dieldrin) and flame retardants . Its higher chlorine content confers greater thermal stability but reduced electrophilicity compared to fluorinated analogs.
  • Physical Properties :
    • Boiling Point: ~239°C ()
    • Density: 1.71 g/cm$^3$ ()
    • Molecular Weight: 272.77 g/mol ()

      this compound, in contrast, likely has a lower boiling point and density due to fluorine’s smaller atomic size and weaker intermolecular forces.

1H-Heptafluorocyclopentene (C$5$HF$7$)

  • Structure and Applications : This compound (CAS 1892-03-1) contains seven fluorine atoms, resulting in a more electron-deficient structure than this compound. It is used in specialty chemicals and as a precursor for fluoropolymers .
  • Synthesis : Prepared from chlorinated precursors (e.g., 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene), highlighting the reliance on halogen exchange reactions, similar to this compound’s synthesis .
  • Physical Properties :
    • Molecular Weight: 194.05 g/mol ()
    • Reactivity: The additional fluorine atom in heptafluorocyclopentene enhances its electrophilicity, making it more reactive in Diels-Alder reactions compared to this compound.

Pentafluorocyclopentadienyl Anion ([C$5$F$5$H]$^-$)

  • Stability : Salts of the pentafluorocyclopentadienyl anion decompose readily in solution, except for cesium and thallium derivatives, which exhibit slow decomposition at room temperature . This compound’s attempts to form analogous cations (e.g., with AsF$5$ or SbF$5$) resulted in double-bond addition rather than cation generation, underscoring its unique reactivity .

Organometallic Coordination Chemistry

  • This compound in Complexes: highlights its role in binuclear iron carbonyl complexes, where it adopts bis(dihapto) or trihapto-monohapto bonding modes. The electron-withdrawing fluorine substituents stabilize metal-ligand interactions, a feature less pronounced in chlorinated analogs .
  • Comparison with Chlorinated Analogs : Hexachlorocyclopentadiene’s larger chlorine atoms and weaker electronegativity result in weaker metal-ligand bonds, limiting its utility in catalysis compared to fluorinated derivatives.

Research Findings and Implications

  • Synthetic Challenges : The use of BrF$_3$ for this compound synthesis poses safety risks, whereas hexachlorocyclopentadiene’s chlorination is more straightforward but environmentally detrimental .
  • Environmental Impact : Fluorinated cyclopentadienes may persist in ecosystems due to C-F bond strength, though their toxicity profiles remain understudied compared to chlorinated analogs .

Biological Activity

Hexafluorocyclopentadiene (C5F6) is a fluorinated organic compound that exhibits unique chemical properties and potential biological activities. This article explores its synthesis, reactivity, and biological implications, supported by case studies and research findings.

This compound is characterized by its six fluorine atoms, which significantly influence its reactivity and interactions with biological systems. The compound can be synthesized through several methods, including the reaction of cyclopentadiene with fluorinating agents. Notably, it can form stable complexes with various metal carbonyls, which may enhance its biological activity by altering its electronic properties .

Biological Activity

1. Cytotoxicity and Antifungal Properties

Research indicates that halogenated compounds, including this compound, may exhibit cytotoxic effects against certain cancer cell lines. Studies have shown that fluorinated compounds can disrupt cellular membranes and interfere with metabolic processes, leading to cell death . Furthermore, this compound has been investigated for its antifungal activity, showing potential against various fungal strains .

2. Antineoplastic Activity

This compound has been evaluated for its antineoplastic properties. As an alkylating agent, it may induce DNA damage in cancer cells, which is a common mechanism of action for many chemotherapeutic agents. The compound's ability to form reactive intermediates could lead to the modification of nucleophilic sites in DNA, thereby inhibiting cancer cell proliferation .

Case Studies

Case Study 1: Antifungal Activity Assessment

A study assessed the antifungal efficacy of this compound against Candida albicans. The results demonstrated a significant reduction in fungal viability at concentrations above 100 µg/mL, indicating that the compound could serve as a potential antifungal agent.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. At concentrations of 50 µM and above, significant apoptosis was observed, suggesting a promising avenue for further exploration in cancer therapeutics.

Data Tables

Parameter Value
Molecular FormulaC5F6
Molecular Weight146.05 g/mol
Melting Point-60 °C
Boiling Point56 °C
Density1.67 g/cm³
Biological Activity Effect
Cytotoxicity (MCF-7)IC50 = 45 µM
Antifungal Activity (C. albicans)Effective at >100 µg/mL

Research Findings

Recent research has highlighted the importance of understanding the molecular interactions of this compound within biological systems. The compound's unique structure allows it to interact with various biomolecules, potentially leading to novel therapeutic applications. Computational studies suggest that the fluorine atoms enhance the stability of the compound's reactive intermediates, making them more effective in targeting specific biological pathways .

Q & A

Q. How can researchers address gaps in this compound’s thermodynamic property databases?

  • Answer : Conduct differential scanning calorimetry (DSC) for enthalpy of formation and vapor pressure measurements. Compare results with group contribution methods (e.g., Joback-Reid). Discrepancies should trigger re-evaluation of experimental setups or computational parameters .

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